molecular formula C12H17NO2 B12777695 3,4-Methylenedioxy-N-methylphentermine CAS No. 81262-69-3

3,4-Methylenedioxy-N-methylphentermine

Cat. No.: B12777695
CAS No.: 81262-69-3
M. Wt: 207.27 g/mol
InChI Key: CRFWCCGPRXKZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

3,4-Methylenedioxy-N-methylphentermine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents . The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

3,4-Methylenedioxy-N-methylphentermine is similar to other compounds such as:

What sets this compound apart is its unique structure and the specific effects it produces, which are slightly different from those of MDMA and MDA .

Biological Activity

Pharmacological Profile

MDMA exhibits a complex pharmacological profile, primarily affecting monoamine neurotransmitter systems. Its biological activity is characterized by potent effects on serotonin (5-HT), norepinephrine (NE), and dopamine (DA) systems.

Monoamine Transporter Interactions

MDMA acts as both an inhibitor and substrate of monoamine transporters. Table 1 illustrates the potency of MDMA in inhibiting monoamine uptake compared to amphetamine .

CompoundNE Uptake (μM)DA Uptake (μM)5-HT Uptake (μM)
S-(+)-Amph0.0941.30>10
(±)-MDMA0.447171.36

MDMA shows higher potency in inhibiting 5-HT uptake compared to amphetamine, while being less potent in inhibiting NE and DA uptake.

Monoamine Release

In addition to uptake inhibition, MDMA is a potent releaser of monoamines. Table 2 compares the releasing effects of MDMA and amphetamine .

CompoundNE Release (nM)DA Release (nM)5-HT Release (nM)
S-(+)-Amph7.07 ± 0.9524.8 ± 3.51,765 ± 94
(±)-MDMA77.4 ± 3.4376 ± 1656.6 ± 2.1

MDMA demonstrates significantly greater potency in releasing 5-HT and NE compared to amphetamine, while being slightly less potent in releasing DA.

MDMA's biological activity involves several mechanisms:

  • Reversal of monoamine transporters, causing efflux of intracellular serotonin, dopamine, and norepinephrine .
  • Direct binding to vesicular amine transporters (VMAT), reversing monoamine transport from synaptic vesicles .
  • Passive diffusion across vesicular membranes, collapsing the pH gradient necessary for maintaining high monoamine concentrations in vesicles .
  • Inhibition of both isoforms of monoamine oxidase, potentially protecting released monoamines from degradation .
  • Possible internalization of serotonin transporters (SERT), contributing to increased extracellular serotonin levels .

Neurotoxicity

MDMA has been associated with neurotoxic effects, particularly on serotonergic systems. High doses of MDMA have been shown to cause long-lasting changes in brain serotonergic systems in laboratory animals . However, the translation of these findings to human users remains a subject of ongoing research and debate.

Case Study: Acute Liver Failure

A case study reported fulminant hepatitis associated with chronic MDMA consumption . The patient presented with severe liver dysfunction, coagulopathy, and encephalopathy, meeting the criteria for acute liver failure. Despite supportive measures, the patient's condition deteriorated rapidly, leading to death within 48 hours of hospitalization. This case highlights the potential for severe hepatotoxicity associated with MDMA use.

Therapeutic Potential

Recent research has explored the potential therapeutic applications of MDMA:

  • A study investigated MDMA's effects on fetal midbrain dopamine neurons, suggesting potential neuroprotective properties .
  • Research on MDMA's effects in Parkinson's disease models showed simultaneous reduction of dyskinesia and extension of ON-time, attributed to 5-HT(2A) antagonism and SERT-selective mixed monoamine uptake inhibition .

Pharmacokinetics

MDMA demonstrates complex pharmacokinetics, with significant differences between its enantiomers. The elimination half-life varies:

  • MDMA: 8.7 (range 4.6–16) hours
  • (S)-MDMA: 5.1 (range 3.5–7.4) hours
  • (R)-MDMA: 11 (range 5.1–24) hours

This differential metabolism contributes to the compound's overall biological activity and duration of effects.

Properties

CAS No.

81262-69-3

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N,2-dimethylpropan-2-amine

InChI

InChI=1S/C12H17NO2/c1-12(2,13-3)7-9-4-5-10-11(6-9)15-8-14-10/h4-6,13H,7-8H2,1-3H3

InChI Key

CRFWCCGPRXKZSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC2=C(C=C1)OCO2)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.